molecular formula C16H12N6O B2802712 (E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol CAS No. 500270-15-5

(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol

Cat. No. B2802712
CAS RN: 500270-15-5
M. Wt: 304.313
InChI Key: WUVOBSZNHZDHIR-RQZCQDPDSA-N
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Description

(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol, also known as THP, is a novel organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of substituted 6-(1H-benzimidazol-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine derivatives, which are related to the compound , has been explored. These derivatives, containing various substituents like alkyl, aryl, hydroxyl, and others, offer a versatile framework for the development of new molecules with potential scientific applications, ranging from material science to biological studies (Wasfy, 2003).

Anticancer and Antimicrobial Activity

  • A study on the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines revealed their inhibition activity against HCT 116 cancer cell line, showcasing the potential of triazolophthalazine derivatives in anticancer research (Kumar et al., 2019).
  • Another study demonstrated the use of a phthalazin-hydrazone derivative as a highly selective fluorescent ‘turn-on’ chemosensor for Hg2+, which could be applied in detecting Hg2+ in biological samples, including human cervical cancer cell imaging, thus indicating its utility in both environmental monitoring and medical diagnostics (Mahajan et al., 2015).

Synthesis Techniques

  • Novel one-pot multicomponent synthesis techniques for creating substituted phthalazine-1,4-diones and other derivatives have been developed. These techniques streamline the production of triazolophthalazine compounds, potentially lowering the barriers for their application in various scientific fields (Thirupaiah & Vedula, 2014).

Molecular and Supramolecular Structures

  • Research on the molecular and supramolecular structures of Cd(II) complexes with hydralazine-based ligands, which include triazolophthalazine derivatives, reveals the potential of these compounds in the development of new materials with unique properties, such as coordination polymers (Soliman et al., 2021).

properties

IUPAC Name

3-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c23-12-5-3-4-11(8-12)9-17-19-15-13-6-1-2-7-14(13)16-20-18-10-22(16)21-15/h1-10,23H,(H,19,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVOBSZNHZDHIR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333402
Record name 3-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol

CAS RN

500270-15-5
Record name 3-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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